molecular formula C15H11FN2O B1518006 5-(4-Fluorophenoxy)isoquinolin-8-amine CAS No. 1154275-78-1

5-(4-Fluorophenoxy)isoquinolin-8-amine

Cat. No. B1518006
CAS RN: 1154275-78-1
M. Wt: 254.26 g/mol
InChI Key: UGLMJPBIBIZJJZ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)isoquinolin-8-amine is a chemical compound with the CAS Number: 1154275-78-1 . It has a molecular weight of 254.26 and its IUPAC name is 5-(4-fluorophenoxy)-8-isoquinolinamine . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 5-(4-Fluorophenoxy)isoquinolin-8-amine is 1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-(4-Fluorophenoxy)isoquinolin-8-amine is a powder that is stored at room temperature . The compound’s molecular weight is 254.26 .

Scientific Research Applications

Brain Imaging in Alzheimer's Disease

18F-MK-6240 , a PET tracer closely related to 5-(4-Fluorophenoxy)isoquinolin-8-amine, shows promise in imaging neurofibrillary tangles (NFTs) in Alzheimer's disease (AD). This tracer exhibits selective binding to NFTs, with higher uptake in regions associated with NFT deposition in AD subjects compared to healthy elderly subjects. This pilot study supports its potential application in longitudinal studies to track NFTs in AD patients (Lohith et al., 2018).

Drug Development for Malaria

WR 238605 , structurally similar to 5-(4-Fluorophenoxy)isoquinolin-8-amine, is under development for malaria prophylaxis and treatment. It demonstrates enhanced efficacy and reduced toxicity compared to primaquine. In a human study, it displayed linear kinetics, prolonged absorption phase, and slow metabolism, positioning it as a promising candidate for further testing as a prophylactic and curative drug for malaria (Brueckner et al., 1998).

Imaging Vesicular Monoamine Transporter 2

18F-AV-133 , chemically akin to 5-(4-Fluorophenoxy)isoquinolin-8-amine, is a potential VMAT2 imaging agent. It displays favorable biodistribution and radiation dosimetry for imaging VMAT2 sites in humans without noticeable adverse effects. It's safe for clinical use, with comparably absorbed doses to other 18F-labeled radiopharmaceuticals (Lin et al., 2010).

Safety and Hazards

The safety information for 5-(4-Fluorophenoxy)isoquinolin-8-amine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements are also provided: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

5-(4-fluorophenoxy)isoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-10-1-3-11(4-2-10)19-15-6-5-14(17)13-9-18-8-7-12(13)15/h1-9H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLMJPBIBIZJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C3C=CN=CC3=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenoxy)isoquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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